

LC-MS/MS method development for Methylbenzyl(cyclohexylmethyl)amine

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Compound of Interest

Compound Name: Methylbenzyl(cyclohexylmethyl)amine

Cat. No.: B8456801

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An LC-MS/MS Method for the Quantitative Analysis of **Methylbenzyl(cyclohexylmethyl)amine** in Human Plasma

Application Note

Introduction

Methylbenzyl(cyclohexylmethyl)amine is a synthetic compound with potential applications in pharmaceutical development. A robust and sensitive analytical method is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Methylbenzyl(cyclohexylmethyl)amine** in human plasma. The method utilizes a simple protein precipitation for sample preparation and offers high throughput, sensitivity, and selectivity.

Experimental

- **Sample Preparation:** A straightforward protein precipitation was employed. Human plasma samples (50 µL) were treated with 150 µL of acetonitrile containing the internal standard (IS), **Methylbenzyl(cyclohexylmethyl)amine-d3**. After vortexing and centrifugation, the supernatant was directly injected into the LC-MS/MS system.

- **Liquid Chromatography:** Chromatographic separation was achieved on a C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 μ m) using a gradient elution. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A flow rate of 0.4 mL/min was used.
- **Mass Spectrometry:** Detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis was conducted in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions were optimized for both the analyte and the internal standard.

Results and Discussion

The developed method demonstrated excellent performance characteristics. The chromatographic separation provided a sharp, symmetrical peak for **Methylbenzyl(cyclohexylmethyl)amine** with a retention time of approximately 3.5 minutes, free from endogenous interferences. The total run time was 6 minutes, allowing for high-throughput analysis.

The method was validated for linearity, precision, accuracy, and stability according to regulatory guidelines. The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r^2) greater than 0.99. The precision and accuracy were within the acceptable limits of $\pm 15\%$ ($\pm 20\%$ at the lower limit of quantification).

Detailed Protocols

1. Sample Preparation Protocol

- Thaw human plasma samples and the internal standard working solution to room temperature.
- Vortex plasma samples to ensure homogeneity.
- Pipette 50 μ L of each plasma sample (calibrators, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
- Add 150 μ L of the internal standard working solution (**Methylbenzyl(cyclohexylmethyl)amine-d3** in acetonitrile) to each tube.

- Vortex each tube for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
- Inject 5 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Protocol

- LC Parameters:
 - Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 40°C
 - Gradient Program:

Time (min)	%B
0.0	20
1.0	20
4.0	95
5.0	95
5.1	20

| 6.0 | 20 |

- MS Parameters:
 - Ion Source: Electrospray Ionization (ESI), Positive Mode
 - IonSpray Voltage: 5500 V
 - Temperature: 500°C
 - Curtain Gas: 30 psi
 - Ion Source Gas 1: 50 psi
 - Ion Source Gas 2: 50 psi
 - Collision Gas: 9 psi
 - MRM Transitions:

Analyte	Q1 (m/z)	Q3 (m/z)	DP (V)	CE (V)
Methylbenzyl(cyclohexylmethyl)amine	216.2	91.1	60	35

| Methylbenzyl(cyclohexylmethyl)amine-d3 (IS) | 219.2 | 91.1 | 60 | 35 |

Data Presentation

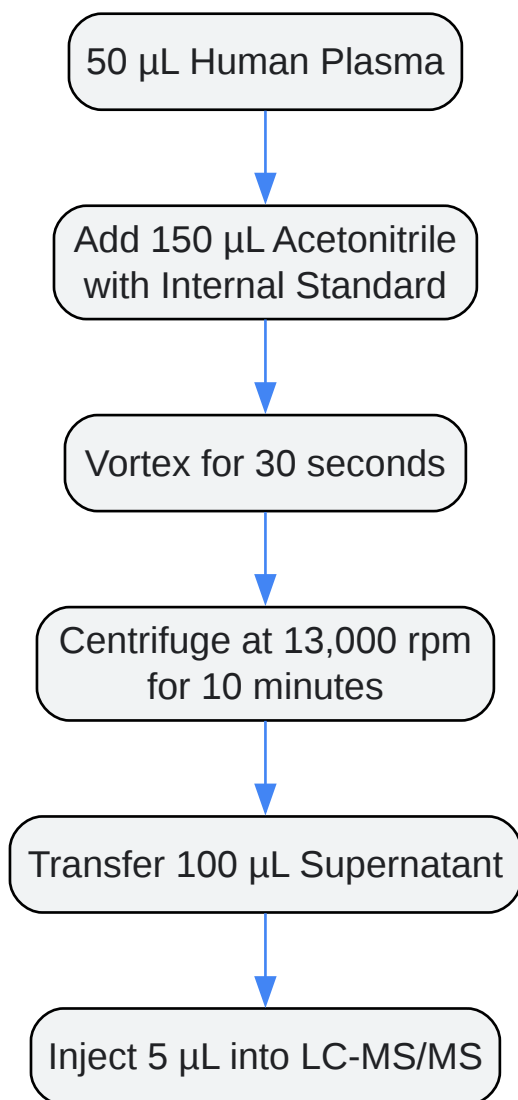
Table 1: Linearity of Calibration Curve

Concentration (ng/mL)	Mean Response Ratio (Analyte/IS)
0.1	0.012
0.5	0.061
1	0.122
5	0.615
10	1.23
25	3.08
50	6.16
100	12.32
r ²	0.9989

Table 2: Precision and Accuracy

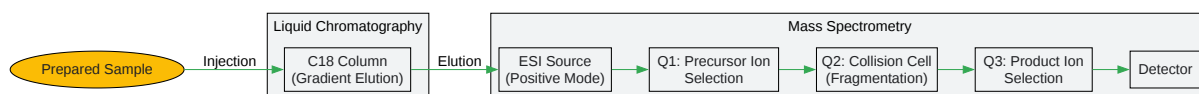
QC Level	Nominal Conc. (ng/mL)	Mean Measured Conc. (ng/mL)	Accuracy (%)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=18)
LLOQ	0.1	0.09	90.0	8.5	11.2
Low	0.3	0.28	93.3	6.2	8.1
Mid	30	31.2	104.0	4.5	5.9
High	80	78.4	98.0	3.8	4.7

Visualizations



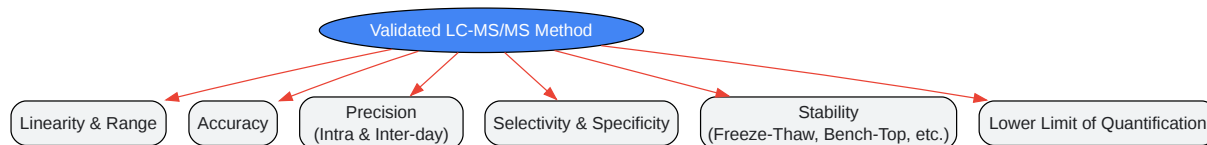
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Caption: Workflow for the protein precipitation sample preparation.



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Caption: Experimental workflow from sample injection to detection.



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Caption: Key parameters for method validation.

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